

A Technical Guide to the Natural Occurrence and Formation of Neodymium-142

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Neodymium-142

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Introduction

Neodymium-142 (^{142}Nd) is the most abundant stable isotope of neodymium, accounting for approximately 27.2% of its natural occurrence.[1][2] It is a nuclide of significant interest in geochemistry and cosmochemistry as it serves as a critical tracer for planetary evolution and the chronology of the early Solar System.[3][4] The abundance of ^{142}Nd in geological and extraterrestrial materials is directly linked to the decay of the now-extinct radionuclide Samarium-146 (^{146}Sm).[3] Consequently, variations in the $^{142}\text{Nd}/^{144}\text{Nd}$ ratio provide a high-resolution tool for dating events that occurred within the first few hundred million years of the Solar System's formation, such as the differentiation of planetary mantles and crusts on Earth, the Moon, and Mars.[3][4][5]

Natural Occurrence and Isotopic Abundance

Neodymium (Nd) is a rare-earth element that, despite its name, is relatively abundant in the Earth's crust.[1][6] Natural neodymium is a composite of seven isotopes, five of which are stable and two are radioisotopes with extremely long half-lives.[6][7] The isotopic composition of neodymium is a foundational dataset for geochemical studies.

Table 1: Isotopic Composition of Natural Neodymium

Isotope	Natural Abundance (atom %)	Stability
¹⁴²Nd	27.13 - 27.2%	Stable
¹⁴³ Nd	12.18 - 12.2%	Stable
¹⁴⁴ Nd	23.80%	Radioactive (α decay)
¹⁴⁵ Nd	8.30%	Stable
¹⁴⁶ Nd	17.19 - 17.2%	Stable
¹⁴⁸ Nd	5.76 - 5.80%	Stable
¹⁵⁰ Nd	5.60 - 5.64%	Radioactive (β ⁻ β ⁻ decay)

Data sourced from multiple references to reflect the slight variations in reported values.[\[1\]](#)[\[2\]](#)[\[6\]](#)

Formation of Neodymium-142

The primary source of ¹⁴²Nd is the alpha decay of Samarium-146 (¹⁴⁶Sm), a radionuclide produced only in stars and present during the formation of the Solar System.[\[3\]](#)[\[8\]](#)[\[9\]](#) Because ¹⁴⁶Sm is now extinct, its former presence is inferred from excesses of its daughter product, ¹⁴²Nd, in geological samples relative to a standard reference, such as chondritic meteorites.[\[3\]](#)[\[5\]](#)

The decay process is a key component of the ¹⁴⁶Sm-¹⁴²Nd chronometer used for dating early planetary differentiation.[\[8\]](#)[\[10\]](#)

Table 2: Decay Properties of the ¹⁴⁶Sm-¹⁴²Nd System

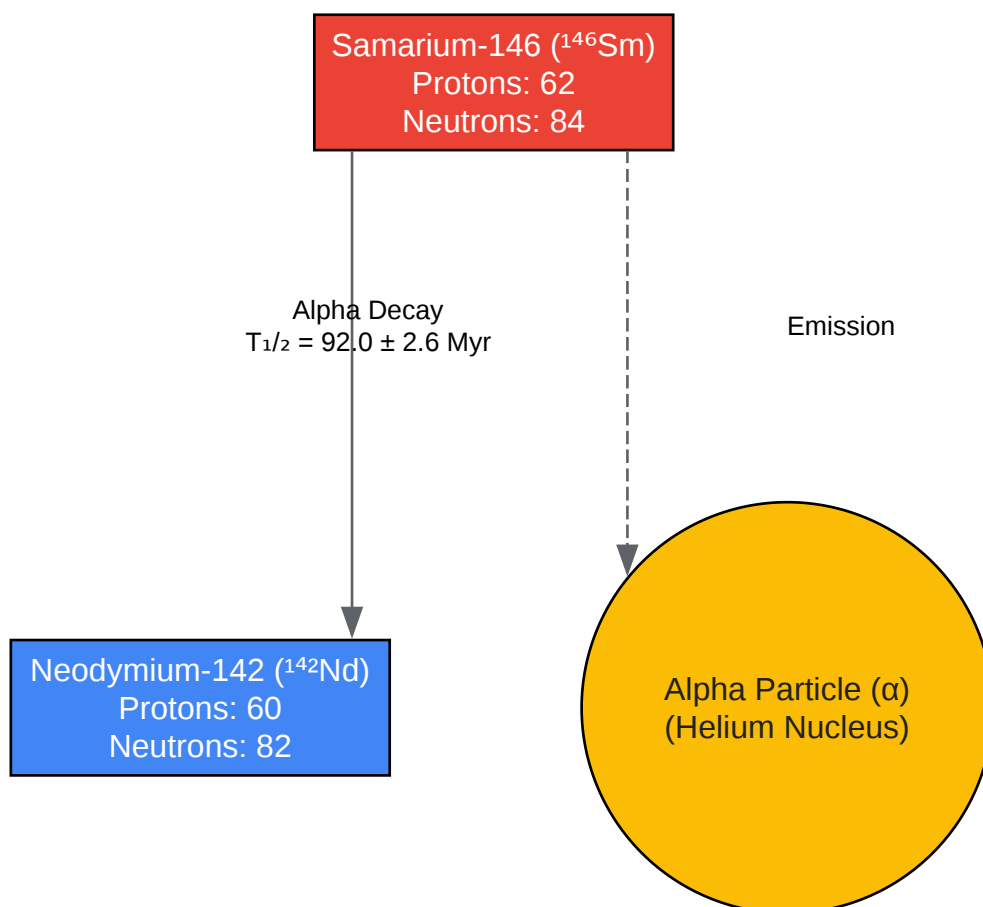
Parent Isotope	Half-Life (T _{1/2})	Decay Mode	Daughter Isotope
Samarium-146 (¹⁴⁶ Sm)	9.20 (± 2.6) x 10⁷ years	Alpha (α)	Neodymium-142 (¹⁴² Nd)

The half-life of ¹⁴⁶Sm has been a subject of debate, with older values around 103 million years and a retracted value of 68 million years.[\[3\]](#)[\[8\]](#)[\[9\]](#)[\[11\]](#) The value presented is based on recent,

high-precision measurements from 2024.[8][11][12]

The $^{146}\text{Sm} \rightarrow ^{142}\text{Nd}$ Decay Pathway

The formation of ^{142}Nd from its parent ^{146}Sm is a direct nuclear transformation involving the emission of an alpha particle (a helium-4 nucleus). This process reduces the atomic number of the parent nuclide by two (from 62 to 60) and the mass number by four (from 146 to 142), resulting in the formation of stable **Neodymium-142**. [8][9]



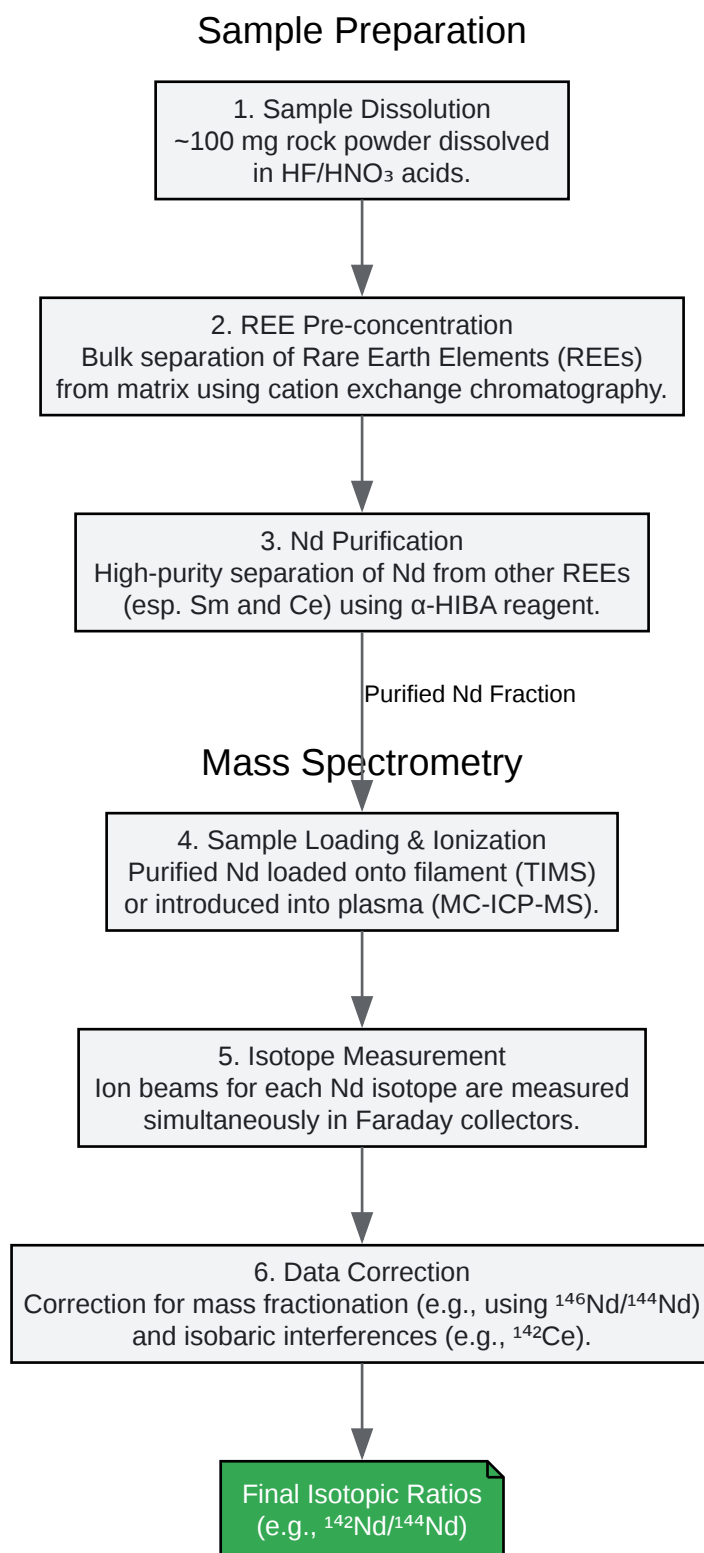
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Formation of ^{142}Nd via alpha decay of ^{146}Sm .

Experimental Protocols for Isotopic Analysis

The determination of neodymium isotopic ratios, particularly the $^{142}\text{Nd}/^{144}\text{Nd}$ ratio, requires ultra-high precision measurements and meticulous sample preparation to eliminate isobaric interferences.[13] The two primary analytical instruments for this purpose are the Thermal

Ionization Mass Spectrometer (TIMS) and the Multi-Collector Inductively Coupled Plasma Mass Spectrometer (MC-ICP-MS).[13][14]



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Generalized workflow for Neodymium isotope analysis.

Sample Dissolution and Chemical Separation

- **Sample Digestion:** Approximately 100 mg of powdered rock or mineral sample is placed in a clean Teflon beaker.^[15] A mixture of concentrated hydrofluoric (HF) and nitric (HNO₃) acids is added, and the sample is heated at ~180°C for several days until completely dissolved.^[15]
- **REE Pre-concentration:** The dissolved sample is passed through a primary cation exchange chromatography column.^[15] This step separates the bulk group of Rare Earth Elements (REEs), including Sm and Nd, from the major rock-forming elements.^{[15][16]}
- **Nd Purification:** This is a critical step to eliminate isobaric interferences, which are atoms of other elements that have the same mass as a neodymium isotope (e.g., ¹⁴²Ce on ¹⁴²Nd, and ¹⁴⁴Sm on ¹⁴⁴Nd).^[13] The REE fraction is passed through a secondary chromatography column using a reagent like α-HIBA (2-methylactic acid) to achieve high-purity separation of Nd from its neighboring REEs.^[15] Near-quantitative recovery (>95%) is essential to avoid inducing artificial isotopic fractionation.^{[15][17]}

Thermal Ionization Mass Spectrometry (TIMS) Protocol

TIMS is a benchmark technique known for its high precision, especially for small sample sizes.^{[14][18]}

- **Filament Loading:** The purified Nd solution (e.g., 100-400 ng) is loaded onto a degassed rhenium (Re) filament assembly, typically a triple-filament setup.^{[18][19]}
- **Ionization:** The filaments are heated under vacuum (>1000°C) to first evaporate and then ionize the Nd sample.^[20] For enhanced sensitivity with small samples, Nd is often measured as an oxide ion (NdO⁺).^{[5][19]}
- **Mass Analysis:** The generated ion beam is accelerated and passed through a magnetic sector, which separates the ions based on their mass-to-charge ratio.^[20]

- **Data Collection:** The separated ion beams for each isotope are collected simultaneously in an array of Faraday cups. Data is typically collected in blocks of multiple cycles to improve statistics.[18]
- **Fractionation Correction:** Instrumental mass fractionation is corrected using an internal standard, typically by normalizing to a fixed $^{146}\text{Nd}/^{144}\text{Nd}$ ratio of 0.7219 and applying an exponential law.[18]

Multi-Collector ICP-MS (MC-ICP-MS) Protocol

MC-ICP-MS offers rapid sample throughput and high ionization efficiency, making it suitable for a wide range of applications.[21][22]

- **Sample Introduction:** The purified Nd solution is introduced into an argon plasma source (~6000-8000°C) via a nebulizer and spray chamber system.[21] High-sensitivity desolvators are often used to enhance the signal for trace amounts of Nd.[21]
- **Ionization:** The high temperature of the plasma efficiently ionizes nearly 100% of the introduced Nd atoms.
- **Mass Analysis:** The ion beam is extracted from the plasma and guided into the mass analyzer, which functions similarly to that in a TIMS instrument.
- **Data Collection:** Simultaneous measurement of isotope beams is performed using a multicollector array.[13]
- **Correction and Bracketing:** In addition to internal mass fractionation correction, MC-ICP-MS protocols often employ a sample-standard-bracketing (SSB) method.[17] This involves analyzing a known isotopic standard (like the JNdi-1 reference material) alternately with the unknown samples to monitor and correct for instrumental drift.[13][17][23] Interference corrections for ^{142}Ce and various Sm isotopes must be meticulously applied based on the measured intensities of non-interfering isotopes of those elements.[13]

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- To cite this document: BenchChem. [A Technical Guide to the Natural Occurrence and Formation of Neodymium-142]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b577217#neodymium-142-natural-occurrence-and-formation]

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